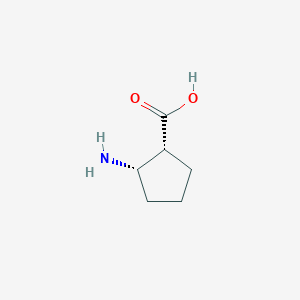

(1r,2s)-2-Aminocyclopentanecarboxylic acid

Übersicht

Beschreibung

L-659066, auch bekannt als Vatinoxanhydrochlorid, ist ein potenter und selektiver Alpha-2-Adrenozeptorantagonist. Es wird hauptsächlich in Forschungseinrichtungen eingesetzt, um seine Auswirkungen auf periphere Alpha-2-Adrenozeptoren zu untersuchen. Diese Verbindung ist bekannt für ihre schlechte Durchlässigkeit der Blut-Hirn-Schranke, wodurch sie effektiv auf periphere Systeme abzielt, ohne signifikante Auswirkungen auf das zentrale Nervensystem .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-659066 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und in speziellen Forschungsveröffentlichungen und Patenten beschrieben .

Industrielle Produktionsmethoden

Die industrielle Produktion von L-659066 folgt ähnlichen Synthesewegen, wird aber zur Deckung des Forschungsbedarfs hochskaliert. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-659066 unterliegt aufgrund seiner Struktur hauptsächlich Substitutionsreaktionen. Es ist unter normalen Laborbedingungen stabil und unterliegt nicht leicht einer Oxidation oder Reduktion .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und den Reaktionen mit L-659066 verwendet werden, sind organische Lösungsmittel, Säuren und Basen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit L-659066 gebildet werden, sind typischerweise Derivate, die die Kernstruktur der Verbindung beibehalten. Diese Derivate werden verwendet, um die spezifischen Wechselwirkungen und Wirkungen der Verbindung auf Alpha-2-Adrenozeptoren zu untersuchen .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

Asymmetric Synthesis

ACPC is utilized in the asymmetric synthesis of various bioactive compounds, including (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA). This process involves a sequence of reactions that yield compounds with high diastereoselectivity and operational convenience. The synthesis can be scaled up, making it practical for pharmaceutical applications.

Table 1: Key Synthetic Applications of ACPC

| Compound Name | Application Area | Methodology |

|---|---|---|

| Vinyl-ACCA | Drug Development | Asymmetric synthesis via S N 2–S N 2′ |

| Other complex compounds | Medicinal Chemistry | Multiple reaction pathways |

Pharmaceutical Applications

Therapeutic Potential

Research indicates that ACPC exhibits biological activity against various fungal species, such as Candida albicans and C. neoformans. Its unique structure allows it to interact selectively with specific receptors or enzymes, making it a candidate for developing new therapeutic agents.

Neuropharmacology

ACPC has been studied for its potential role in modulating neurotransmitter systems. Its ability to mimic natural amino acids enables researchers to investigate its effects on protein folding and function. Preliminary studies suggest that ACPC may exhibit selective binding properties that could be exploited for therapeutic purposes in neurological disorders.

Peptide Synthesis

ACPC serves as a crucial building block in peptide synthesis. It is often used as a protective group in solid-phase peptide synthesis, enhancing the efficiency of creating complex peptides by preventing unwanted reactions. This application is vital for developing peptide-based pharmaceuticals targeting specific receptors due to its unique structural properties .

Bioconjugation Techniques

In bioconjugation processes, ACPC facilitates the attachment of biomolecules to surfaces or other molecules, which is essential for creating targeted drug delivery systems. This capability enhances the specificity and efficacy of therapeutic agents by ensuring that they reach their intended targets within the body .

Material Science Applications

ACPC can be incorporated into polymeric materials, improving their properties for applications in drug delivery systems and tissue engineering. Its structural characteristics allow for the design of materials that can respond to biological stimuli or deliver drugs in a controlled manner .

Analytical Chemistry

The compound is also utilized as a standard in analytical methods, aiding in the quantification and analysis of similar compounds in various samples. Techniques such as NMR, HPLC, LC-MS, and UPLC are employed to determine its purity and structural integrity .

Wirkmechanismus

L-659066 exerts its effects by selectively binding to and antagonizing alpha-2 adrenoceptors. This action prevents the usual inhibitory effects of endogenous agonists on these receptors, leading to increased release of neurotransmitters such as norepinephrine. The compound’s poor penetration of the blood-brain barrier ensures that its effects are primarily peripheral .

Vergleich Mit ähnlichen Verbindungen

L-659066 wird oft mit anderen Alpha-2-Adrenozeptorantagonisten wie Rauwolscin und L-657743 verglichen. Während Rauwolscin potenter ist, ist L-659066 einzigartig in seiner schlechten Penetration des zentralen Nervensystems, wodurch es für Studien geeignet ist, die sich auf periphere Wirkungen konzentrieren. L-657743 hingegen weist eine bessere Penetration des zentralen Nervensystems auf, ist aber weniger selektiv für Alpha-2 gegenüber Alpha-1-Adrenozeptoren .

Ähnliche Verbindungen

- Rauwolscin

- L-657743

- Yohimbin

- Idazoxan

Biologische Aktivität

(1R,2S)-2-Aminocyclopentanecarboxylic acid, commonly referred to as cispentacin , is a beta-amino acid notable for its unique cyclopentane structure, which includes an amino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antifungal agent and its potential neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Molecular Formula : C₅H₉NO₂

- Molecular Weight : Approximately 115.16 g/mol

- Stereochemistry : The (1R,2S) configuration is crucial for its biological activity.

The structural uniqueness of cispentacin allows it to interact effectively with biological targets, influencing its pharmacological properties.

Antifungal Activity

Cispentacin has demonstrated potent antifungal properties, particularly against various species of Candida. Research indicates that it disrupts fungal cell membranes, inhibiting growth effectively. In vitro studies have shown that cispentacin exhibits significant activity against Candida albicans and other pathogenic fungi, making it a candidate for antifungal therapies .

Neuroprotective Effects

In addition to its antifungal properties, cispentacin has been studied for potential neuroprotective effects. It is believed to modulate neurotransmitter systems, which may contribute to neuroprotection. This activity suggests possible applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table compares cispentacin with other related compounds based on their structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (1R,2S)-2-Aminocyclohexanecarboxylic acid | Cyclohexane ring | Higher stability due to larger ring structure |

| (S)-Proline | Five-membered ring | Naturally occurring amino acid; important in proteins |

| (1R,2S)-3-Aminocyclobutanecarboxylic acid | Cyclobutane ring | Smaller ring; different biological activity |

| 4-Aminobutyric acid | Linear structure | GABA analog; involved in neurotransmission |

Case Studies and Research Findings

- Antifungal Efficacy : A study highlighted cispentacin's effectiveness against Candida species, showcasing its potential as a therapeutic agent in antifungal treatments. The mechanism involves interaction with the fungal cell membrane .

- Neuroprotective Mechanism : Research indicates that cispentacin may enhance neurotransmitter modulation, providing insights into its neuroprotective capabilities. This was demonstrated through various assays measuring neurotransmitter levels in neuronal cultures.

- Macrocyclic Peptide Libraries : Cispentacin has been incorporated into macrocyclic peptide libraries aimed at inhibiting the SARS-CoV-2 main protease (M pro). Peptides containing cispentacin showed significant inhibitory activity with IC50 values as low as 20 nM, indicating strong potential for therapeutic development against viral infections .

Eigenschaften

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924231 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122672-46-2, 37910-65-9 | |

| Record name | Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cispentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CISPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.